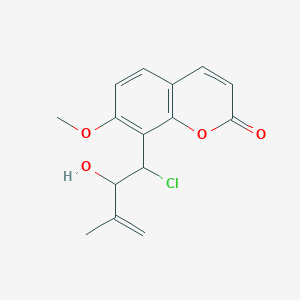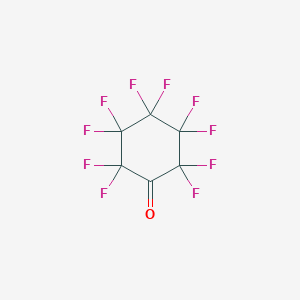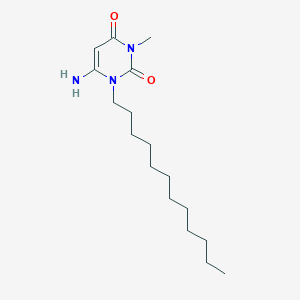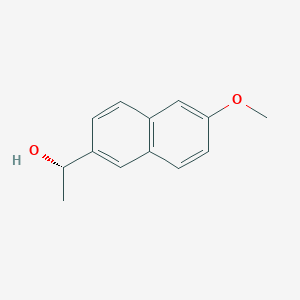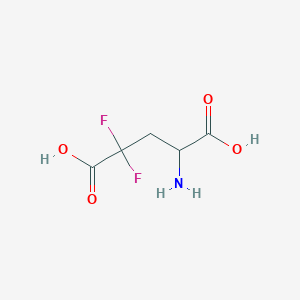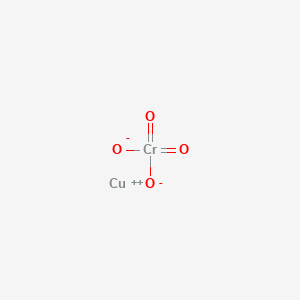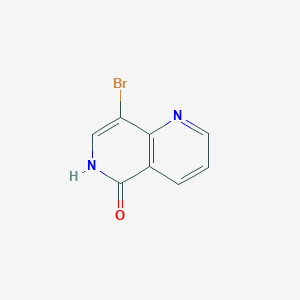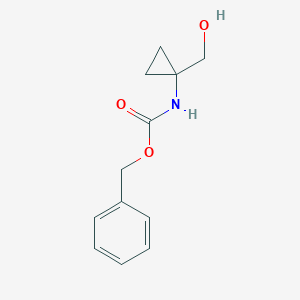
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate
Vue d'ensemble
Description
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is a chemical compound with the molecular formula C12H15NO3 . It is also known by other names such as Cbz-1-Aminocyclopropylmethanol .
Molecular Structure Analysis
The molecular structure of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate consists of 12 carbon atoms, 15 hydrogen atoms, and 3 oxygen atoms . The compound has a molecular weight of 221.25 g/mol . The InChIKey of the compound is VAZQQRNYILEOGE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate has a boiling point of 393℃ . The compound has a density of 1.23 and a flash point of 192℃ .Applications De Recherche Scientifique
Synthesis Techniques and Chemical Reactions
Mannich-type Condensation and Mass Spectrometry : The use of benzyl carbamate in Mannich-type condensation reactions for synthesizing phosphonic derivatives and their mass spectrometric analysis offers insights into the chemical properties and potential applications of these compounds in various domains including materials science and drug development (Cai et al., 2007).
Gold(I)-Catalyzed Intramolecular Hydroamination : The application of benzyl carbamate derivatives in gold(I)-catalyzed intramolecular hydroamination reactions demonstrates the compound's utility in synthesizing nitrogen-containing heterocycles, which are significant in the development of pharmaceuticals and agrochemicals (Zhang et al., 2006).
Enantioselective Synthesis : The enantioselective synthesis of specific carbamate derivatives highlights its role in the production of potent CCR2 antagonists, showcasing the compound's importance in creating targeted therapeutic agents (Campbell et al., 2009).
Applications in Medicinal Chemistry
Antimicrobial and Anticancer Potential : Studies have explored the antimicrobial and anticancer activities of cyclopropyl derivatives and carbamates, suggesting potential applications of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate and its derivatives in developing new antibacterial agents and cancer treatments (Gauvry & Huet, 1999); (Liang et al., 2020).
Propriétés
IUPAC Name |
benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-9-12(6-7-12)13-11(15)16-8-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZQQRNYILEOGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623283 | |
| Record name | Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate | |
CAS RN |
103500-22-7 | |
| Record name | Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B169090.png)
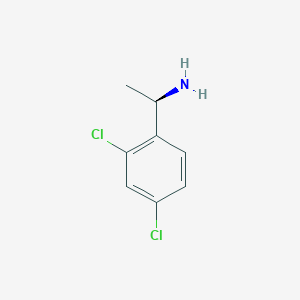
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B169093.png)
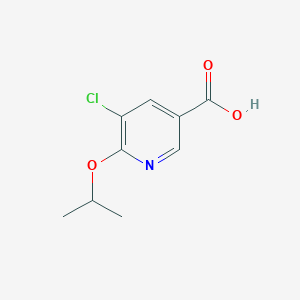
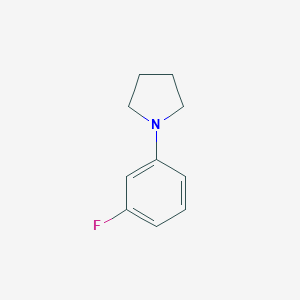
![Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B169097.png)
